molecular formula C18H18N4O3S B1674669 LDC000067 CAS No. 1073485-20-7

LDC000067

Cat. No.: B1674669
CAS No.: 1073485-20-7
M. Wt: 370.4 g/mol
InChI Key: GGQCIOOSELPMBB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods for LDC000067 is limited due to its primarily research-oriented use.

  • Chemical Reactions Analysis

      Reactions Undergone: LDC000067 is involved in various chemical reactions, including phosphorylation and inhibition of CDK9. It does not undergo significant metabolic transformations.

      Common Reagents and Conditions: Since detailed synthetic methods are scarce, specific reagents and conditions remain undisclosed.

      Major Products: this compound itself is the primary product, and its selectivity for CDK9 distinguishes it from other CDK inhibitors.

  • Scientific Research Applications

      Chemistry: LDC000067 is a valuable tool for studying transcriptional regulation and RNA polymerase II dynamics.

      Biology: Researchers use this compound to investigate gene expression, cell cycle control, and cellular responses.

      Medicine: Its potential therapeutic applications include cancer treatment, as CDK9 inhibition affects cell proliferation and survival.

      Industry: While not directly used in industry, insights from this compound research may inform drug development.

  • Mechanism of Action

    • LDC000067 inhibits CDK9 by binding to its active site, preventing phosphorylation of RNAPII. This disruption affects transcription elongation and gene expression.
    • Molecular targets include CDK9 itself, RNAPII, and downstream factors involved in cell cycle progression and apoptosis.
  • Comparison with Similar Compounds

      Uniqueness: LDC000067’s exceptional selectivity for CDK9 sets it apart from other CDK inhibitors.

      Similar Compounds: While this compound stands out, other CDK inhibitors like Palbociclib, Dinaciclib, and Flavopiridol share some similarities but lack the same level of specificity.

    Properties

    IUPAC Name

    [3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GGQCIOOSELPMBB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18N4O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    370.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1073485-20-7
    Record name (3-{[6-(2-methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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